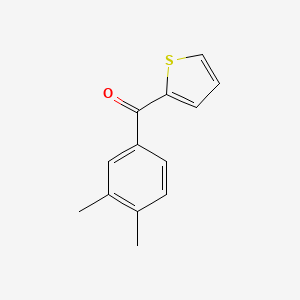
(3,4-Dimethylphenyl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-Dimethylphenyl)(thiophen-2-yl)methanone” is a chemical compound . It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C13H12OS . The InChI code for this compound is 1S/C13H13OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,15H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 217.31 . The compound should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Potency: A study conducted by Thirunarayanan (2015) synthesized derivatives of 3,4-dimethylphenyl bicyclo methanones and tested their antimicrobial and antioxidant activities. These derivatives exhibited significant activity against various bacterial and fungal strains.
Structural and Theoretical Studies
- Structural Characterization and DFT Studies: Shahana and Yardily (2020) synthesized novel compounds related to (3,4-Dimethylphenyl)(thiophen-2-yl)methanone and characterized them through various spectroscopic techniques. Their study included density functional theory (DFT) calculations for structural optimization and interpretation of theoretical vibrational spectra (Shahana & Yardily, 2020).
Enzyme Inhibitory and Molecular Docking Studies
- Enzyme Inhibitory Activity and Molecular Docking: Research by Cetin et al. (2021) focused on the enzyme inhibitory activities of thiophene-based compounds, with molecular docking studies revealing significant interactions at enzyme active sites.
Crystal Structure Analysis
- Crystal Structure Investigations: Nagaraju et al. (2018) reported the synthesis and crystal structure of a compound related to this compound. Their research contributes to understanding the diverse applications of substituted thiophenes in material science and pharmaceuticals (Nagaraju et al., 2018).
Electrochemical and Electrochromic Properties
- Electrochemical and Electrochromic Materials: A study by Hu et al. (2013) synthesized new electrochromic materials containing phenyl-methanone units, demonstrating their potential in applications like thin-film transistors and solar cells.
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULMBVQLHKQESS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640552 |
Source


|
| Record name | (3,4-Dimethylphenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-80-7 |
Source


|
| Record name | (3,4-Dimethylphenyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

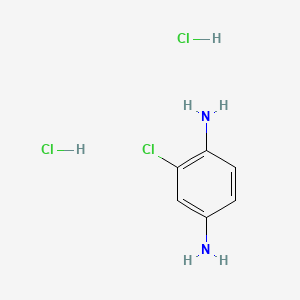
![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)
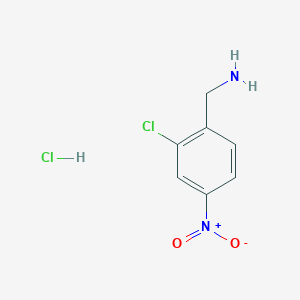
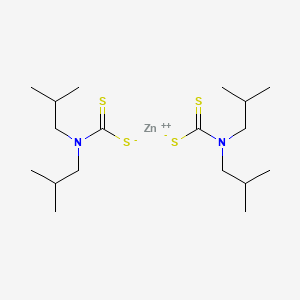

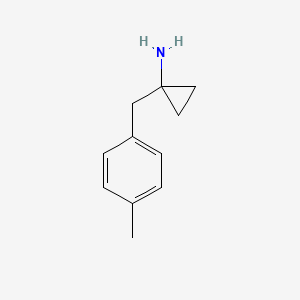
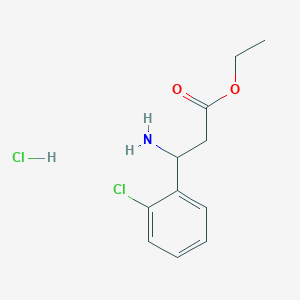
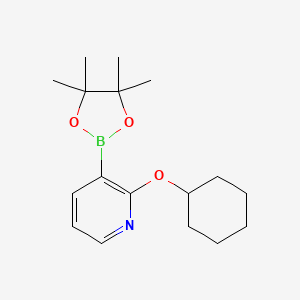
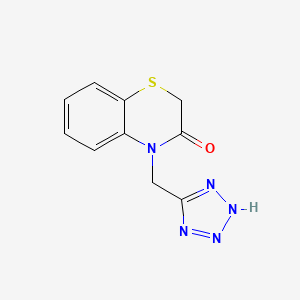
![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)


![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)
